molecular formula C9H8N2 B3285411 5-Methylphthalazine CAS No. 80355-73-3

5-Methylphthalazine

Cat. No.: B3285411
CAS No.: 80355-73-3
M. Wt: 144.17 g/mol
InChI Key: WHDXJDYHETYSQI-UHFFFAOYSA-N
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Description

5-Methylphthalazine is an organic compound with the molecular formula C9H8N2

Scientific Research Applications

5-Methylphthalazine has a wide range of applications in scientific research:

Future Directions

: Wang, Q., Luo, S., Xiong, D., Xu, X., Wang, L., & Duan, L. (2023). Comprehensive analysis unveils altered binding kinetics of 5-/6-methylCytosine/adenine modifications in R2R3-DNA system. Physical Chemistry Chemical Physics, 25(34), 18107–18116. Link

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylphthalazine typically involves the condensation of hydrazine with carbonyl-containing compounds. One common method is the reaction of 1,4-dichlorophthalazine with methylhydrazine under reflux conditions. Another approach involves the cyclization of ortho-carbonylbenzaldehyde with methylhydrazine .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. For instance, the use of catalysts and controlled temperature conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Methylphthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Methylphthalazine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved often include inhibition of signal transduction processes and modulation of receptor activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This small structural difference can lead to significant variations in its pharmacological properties compared to its analogs .

Properties

IUPAC Name

5-methylphthalazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-3-2-4-8-5-10-11-6-9(7)8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDXJDYHETYSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN=CC2=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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